molecular formula C6H7NS B145848 3-Aminobenzenethiol CAS No. 22948-02-3

3-Aminobenzenethiol

Cat. No. B145848
CAS RN: 22948-02-3
M. Wt: 125.19 g/mol
InChI Key: KFFUEVDMVNIOHA-UHFFFAOYSA-N
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Description

3-Aminobenzenethiol is a compound that is structurally related to benzene, where an amine group and a thiol group are attached to the benzene ring. Although the provided papers do not directly discuss 3-aminobenzenethiol, they do provide insights into similar compounds, which can be used to infer some aspects of 3-aminobenzenethiol's chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-aminobenzenethiol involves multi-step chemical processes. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, as reported in one study, starts from benzene and proceeds through four steps, with limited chromatography needed for purification . Another related compound, 4-aminobenzenethiol, was synthesized from p-nitrochlorobenzene using sodium polysulfide, involving nucleophilic substitution and reduction steps . These methods suggest that the synthesis of 3-aminobenzenethiol could also involve similar strategies, such as starting from a nitro-substituted precursor and using reductive conditions to introduce the amine functionality.

Molecular Structure Analysis

The molecular structure of 3-aminobenzenethiol would consist of a benzene ring with an amine (-NH2) and a thiol (-SH) group. The position of these groups on the benzene ring is crucial as it influences the compound's reactivity and properties. The papers provided do not directly analyze the molecular structure of 3-aminobenzenethiol but discuss related compounds, which suggests that techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure of 3-aminobenzenethiol .

Chemical Reactions Analysis

The chemical reactivity of aminobenzenethiols includes their ability to participate in nucleophilic substitution reactions and to act as ligands for metal ions due to the presence of both amine and thiol groups. For example, 2-amino-5-methyl-3-nitrobenzenethiol was used as a precursor for the synthesis of phenothiazines through a Smiles rearrangement . This indicates that 3-aminobenzenethiol could also undergo similar chemical transformations, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical properties of aminobenzenethiols can vary, but they often appear as powders with defined melting points. For example, 4-aminobenzenethiol was described as a white powder with a melting point range of 39.1°C to 40.9°C . The chemical properties are influenced by the functional groups present on the benzene ring. The amine group can engage in hydrogen bonding and can be protonated under acidic conditions, while the thiol group can form disulfides upon oxidation. These properties would be expected to be similar for 3-aminobenzenethiol, affecting its solubility, stability, and reactivity.

Scientific Research Applications

Solid Phase Synthesis

3-Aminobenzenethiol is used in the solid-phase synthesis of benzothiazolyl compounds. This process involves acylation of 2-aminobenzenethiol, which is then cyclised to form 2-substituted benzothiazoles (Mourtas, Gatos, & Barlos, 2001).

Reaction with β-Diketones

It undergoes condensation reactions with β-diketones to form benzothiazolines, sometimes converting to benzothiazines and benzothiazoles (Alyea & Malek, 1985).

Role in Organic Chemistry

3-Aminobenzoic acid, closely related to 3-aminobenzenethiol, is an intermediate for medicines and dyes, particularly in the synthesis of ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).

Formation of Benzothiazepines

It is involved in the formation of benzothiazepines, recognized in various biologically active scaffolds. A specific protocol utilizing 3-aminobenzenethiol offers a direct pathway to these compounds with high enantioselectivities (Fang et al., 2017).

Synthesis of Benzothiazoles and Other Compounds

It facilitates the efficient synthesis of benzothiazoles, benzoxazoles, and benzimidazoles. This synthesis is aided by propylphosphonic anhydride and microwave irradiation (Wen et al., 2012).

Anti-Corrosion Mechanism

3-Aminobenzenethiol acts as a corrosion inhibitor for copper in sulfuric acid environments, displaying high-quality anti-corrosion features at low concentrations (He et al., 2020).

Fluorescent Probe Applications

3-Aminobenzeneboronic acid functionalized graphene quantum dots, derived from 3-aminobenzenethiol, are used as a selective and sensitive sensing system for glucose (Qu et al., 2013).

Safety And Hazards

3-Aminobenzenethiol is harmful if swallowed and causes severe skin burns and eye damage . It is also a combustible liquid . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been reported . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

3-aminobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFUEVDMVNIOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177488
Record name 3-Aminobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzenethiol

CAS RN

22948-02-3
Record name 3-Aminothiophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22948-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminothiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzenethiol
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Record name 3-aminobenzenethiol
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Record name 3-AMINOTHIOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
M Sohrabi, M Talebian - 2016 - sid.ir
… has the highest EHOMO, lowest ΔEg and highest adsorption energy and the inhibition efficiency of inhibitors fallows the order 2-aminobenzenethiol (ortho) > 3-aminobenzenethiol (meta…
Number of citations: 2 www.sid.ir
EB Rakhimova, AG Ibragimov - Russian Journal of Organic Chemistry, 2022 - Springer
… Under the given conditions, 3-aminobenzenethiol reacted with formaldehyde and alkane-α,ω-… The reactions with 3-aminobenzenethiol were carried out in a similar way using 2 mmol of …
Number of citations: 1 link.springer.com
M Mousavi, T Baghgoli - Corrosion Science, 2016 - Elsevier
Interaction energies of benzenthiol and its derivatives on copper surface are calculated via cluster model by using DFT quantum mechanic calculations at B3LYP/LANL1MB level of …
Number of citations: 44 www.sciencedirect.com
A Pareek, GN Ankah, S Cherevko, P Ebbinghaus… - Rsc Advances, 2013 - pubs.rsc.org
We report on the influence of chemical surface modification on the selective dissolution and dealloying of Cu3Au (111) in 0.1 M H2SO4. Cu–Au alloys serve as longstanding model …
Number of citations: 16 pubs.rsc.org
J Zhao, LL Godirilwe, K Haga, M Yamada… - Minerals …, 2023 - Elsevier
… The novel compounds 2-(octylthio)aniline (2-OA), 3-(octylthio)aniline (3-OA) and 4-(octylthio)aniline (4-OA) were synthesized as follows: 2-aminobenzenethiol, 3-aminobenzenethiol, …
Number of citations: 0 www.sciencedirect.com
K Kucinski, G Hreczycho - Organic Process Research & …, 2018 - ACS Publications
This paper demonstrates an efficient, mild, and chemoselective synthesis of various thioesters via a HOTf-catalyzed S-acetylation of aromatic and aliphatic thiols using isopropenyl …
Number of citations: 16 pubs.acs.org
YS Tan, MP Srinivasan, SO Pehkonen, SYM Chooi - Corrosion science, 2006 - Elsevier
The self-assembled monolayers (SAMs) of a series of substituted benzenethiol (BT) molecules, X–C 6 H 4 –SH (where X=meta-NH 2 , ortho-NH 2 , para-NH 2 , para-NHCOCH 3 , para-F…
Number of citations: 129 www.sciencedirect.com
RJ Wood, DD Pascoe, ZK Brown… - Bioconjugate …, 2004 - ACS Publications
Intein-mediated ligation provides a site-specific method for the attachment of molecular probes to proteins. The method is inherently flexible with regard to either the protein sequence or …
Number of citations: 46 pubs.acs.org
CIMOFS BENZENETHIOL - sid.ir
In this work, two quantum mechanical descriptors were proposed for quantitative structureinhibition relationship (QSIR) study of copper corrosion in sulfuric acid media. These …
Number of citations: 2 www.sid.ir
L Quattrini, V Coviello, S Sartini, T Di Desidero… - Scientific reports, 2019 - nature.com
… Reaction of either 4- or 3-aminobenzenethiol 7a,b with ethyl chloroacetate and K 2 CO 2 gave the corresponding ethyl esters 8a,b, which were converted into acetohydrazides 9a,b by …
Number of citations: 5 www.nature.com

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